Dual URAT1/GLUT9 Inhibition with Ancillary XOD Activity Defines a Multi-Mechanism Hypouricemic Profile Absent in Single-Target Clinical Comparators
Isobavachin is a rare natural scaffold that simultaneously inhibits the urate reabsorption transporters URAT1 (IC₅₀ = 0.24 ± 0.06 μM) and GLUT9 (IC₅₀ = 1.12 ± 0.26 μM), while also exhibiting modest xanthine oxidase (XOD) inhibitory activity (IC₅₀ = 14.43 ± 3.56 μM in vitro) [1]. In contrast, the clinically approved single-target hURAT1 inhibitor lesinurad lacks GLUT9 and XOD activity, and verinurad targets URAT1 with an IC₅₀ of 0.32 ± 0.23 μM but lacks the ancillary GLUT9/XOD polypharmacology [2]. The dual-transporter plus XOD inhibition translates into superior in vivo urate-lowering: isobavachin reduced serum uric acid at 5–20 mg/kg in a hyperuricemia mouse model with efficacy exceeding lesinurad at an equivalent 10 mg/kg dose [1]. Moreover, isobavachin displays weak inhibition of urate secretion transporters OAT1 (IC₅₀ = 4.38 ± 1.27 μM), OAT3 (IC₅₀ = 3.64 ± 0.62 μM), and ABCG2 (IC₅₀ = 10.45 ± 2.17 μM), indicating a favorable selectivity window for reabsorption over secretion blockade [1].
| Evidence Dimension | hURAT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Isobavachin IC₅₀ = 0.24 ± 0.06 μM (URAT1); also inhibits GLUT9 IC₅₀ = 1.12 ± 0.26 μM; XOD IC₅₀ = 14.43 ± 3.56 μM |
| Comparator Or Baseline | Verinurad IC₅₀ = 0.32 ± 0.23 μM (URAT1 only; no GLUT9 or XOD data reported); Lesinurad (URAT1-selective; no GLUT9/XOD activity) |
| Quantified Difference | Comparable URAT1 potency (0.24 vs. 0.32 μM); isobavachin uniquely adds GLUT9 inhibition (1.12 μM) and XOD inhibition (14.43 μM)—multi-target effect absent in comparators |
| Conditions | URAT1: ¹⁴C-uric acid uptake assay in HEK293-hURAT1 cells; GLUT9: HEK293-GLUT9 cells; XOD: in vitro enzymatic assay with hepatic XOD activity confirmed in vivo at 5–20 mg/kg in mice |
Why This Matters
For hyperuricemia research programs, isobavachin provides a single-agent tool compound for studying simultaneous blockade of urate reabsorption (URAT1 + GLUT9) and urate production (XOD), a polypharmacology profile that no currently marketed single-target hURAT1 inhibitor can replicate, enabling investigation of multi-node urate-lowering strategies without polypharmacy confounds.
- [1] Zhao Z, Luo J, Liao H, et al. Pharmacological evaluation of a novel skeleton compound isobavachin (4′,7-dihydroxy-8-prenylflavanone) as a hypouricemic agent: Dual actions of URAT1/GLUT9 and xanthine oxidase inhibitory activity. Bioorganic Chemistry. 2023;133:106405. doi:10.1016/j.bioorg.2023.106405. View Source
- [2] Chen X, Zhao Z, Luo J, et al. Novel natural scaffold as hURAT1 inhibitor identified by 3D-shape-based, docking-based virtual screening approach and biological evaluation. Bioorganic Chemistry. 2021;117:105422. doi:10.1016/j.bioorg.2021.105422. View Source
